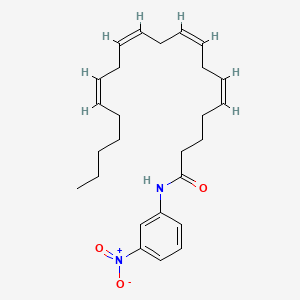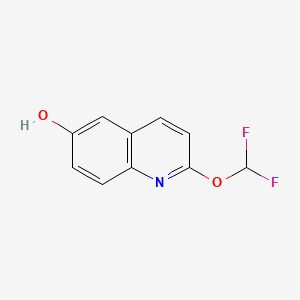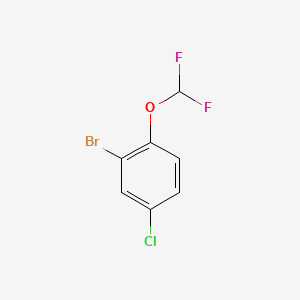
2-Bromo-4-chloro-1-(difluoromethoxy)benzene
Descripción general
Descripción
2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a chemical compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-chloro-1-(difluoromethoxy)benzene is 1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H . This indicates that the molecule consists of a benzene ring with bromo, chloro, and difluoromethoxy substituents.Physical And Chemical Properties Analysis
2-Bromo-4-chloro-1-(difluoromethoxy)benzene is a liquid at room temperature . It has a molecular weight of 257.46 .Aplicaciones Científicas De Investigación
Reagent in Organic Synthesis : This compound has been utilized as a reagent in organic synthesis, particularly in the context of halogenation and metalation reactions. For instance, in the study of halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts, 2-bromo-4-iodo-1,3,5-trimethylbenzene was prepared, demonstrating its utility in creating halogenated compounds (Bovonsombat & Mcnelis, 1993).
Intermediate in Pharmaceutical Synthesis : This compound has been used as an intermediate in the synthesis of pharmaceuticals. For example, it was involved in the preparation of novel non-peptide CCR5 antagonists, indicating its role in the development of new therapeutic agents (Cheng De-ju, 2015).
Structural Analysis in Crystallography : Its derivatives have been used in crystal structure analysis to understand molecular conformations and interactions, as evidenced by the study of 1-Chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue (Jotani et al., 2019).
Study of Dioxin Formation : Research has also explored its role in the formation of bromochlorodibenzo-p-dioxins and dibenzofurans, contributing to the understanding of environmental pollutants and their formation mechanisms (Evans & Dellinger, 2006).
Materials Chemistry : It's used in the synthesis of materials with specific properties. For example, a study on the sodium dithionite initiated coupling of CF3CHClBr with 1,3,5-trimethoxybenzene demonstrated the formation of unique compounds with potential applications in materials science (Dmowski et al., 2009).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
2-bromo-4-chloro-1-(difluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRGUUPMGQRCGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673297 | |
| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
CAS RN |
1214348-81-8 | |
| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

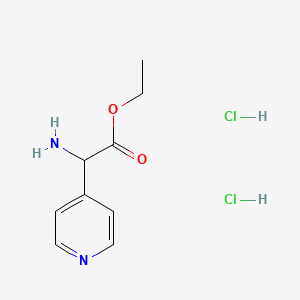
![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)
![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)
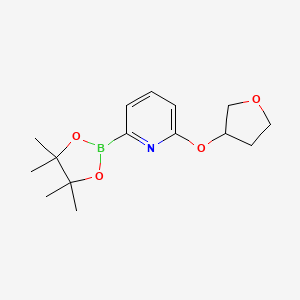
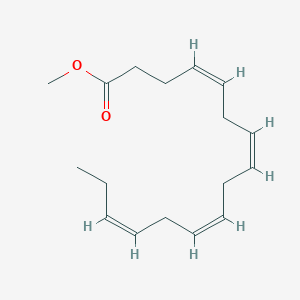
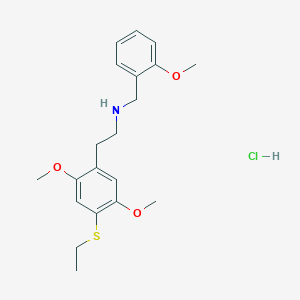
![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)
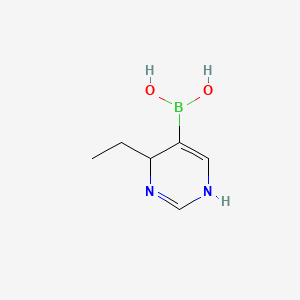
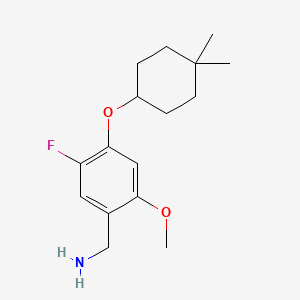
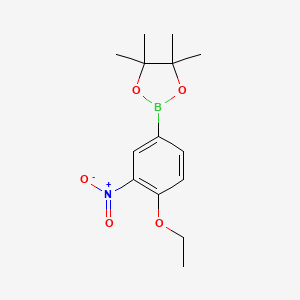
![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B594246.png)
